REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][O:8][CH:9]([CH2:16]CC)[CH2:10][CH2:11][CH2:12][C:13](O)=[O:14].Cl>CCOCC>[CH3:7][O:8][CH:9]([CH3:16])[CH2:10][CH2:11][CH2:12][CH2:13][OH:14] |f:0.1.2.3.4.5|
|
Name
|
5-methoxycaprylic acid
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
COC(CCCC(=O)O)CCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the dropping, the mixture was raised in temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
of stirring at 15°-20° C
|
Type
|
CUSTOM
|
Details
|
the temperature below 15° C
|
Type
|
EXTRACTION
|
Details
|
The mixture was then subjected to extraction with ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
was washed successively with water, 5%-NaOH aqueous solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying with anhydrous MgSO4, distilling-off of the solvent and vacuum distillation
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |